molecular formula C22H37NO4 B162638 Leukotriene B4 Ethanolamide CAS No. 877459-63-7

Leukotriene B4 Ethanolamide

Katalognummer: B162638
CAS-Nummer: 877459-63-7
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: DQLVVNIINUTUIU-XLFGVTECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leukotriene B4 ethanolamide (LTB4-EA) is an ethanolamide derivative of leukotriene B4 (LTB4), a potent pro-inflammatory mediator derived from arachidonic acid (AA) via the 5-lipoxygenase (5-LO) pathway . While LTB4 is well-characterized as a chemoattractant for neutrophils and monocytes via BLT1 receptors , the functional role of LTB4-EA remains less understood, though its detection in metabolomic studies suggests involvement in inflammatory processes .

Vorbereitungsmethoden

Chemical Synthesis via Wittig-Horner Reaction

Retrosynthetic Analysis

LTB4-EA is derived from LTB4 (5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid) through conjugation with ethanolamine. The synthesis involves constructing the conjugated tetraene backbone, stereoselective hydroxylation, and amidation.

Key Synthetic Steps

  • Intermediate Preparation :
    The enal intermediate (6Z,8E,10E,14Z-eicosatetraen-5S,12R-diol) is synthesized via sequential Wittig reactions. For example, Nakamura et al. (1987) used a butyne derivative as the central olefinic segment, coupling it with phosphonate reagents to introduce stereospecific double bonds .

    • Phosphonate Coupling : Reaction of methyl 5-(triphenylphosphoranylidene)levulinate with enals yields dienones, which are oxidized to aldehydes using MnO₂ .

    • Hydrogenation : Lindlar catalyst with quinoline ensures selective hydrogenation of triple bonds to cis-double bonds (e.g., converting 18a to trans-cis-trans LTB3 derivatives) .

  • Amidation :
    The carboxylic acid group of LTB4 is activated using carbodiimides (e.g., EDC) and coupled with ethanolamine in anhydrous DMF. The reaction proceeds at 4°C for 12–24 hours, achieving >85% yield .

Table 1: Synthetic Parameters for LTB4-EA

StepReagents/ConditionsYield (%)Purity (HPLC)
Aldehyde FormationMnO₂, CH₂Cl₂, RT, 2h7592
Phosphonate CouplingNaH, THF, −78°C → RT, 4h6888
HydrogenationLindlar catalyst, H₂, quinoline, EtOAc9595
AmidationEDC, NHS, ethanolamine, DMF, 4°C8798

Enzymatic Synthesis from Arachidonoyl Ethanolamide (AEA)

5-Lipoxygenase Pathway

LTB4-EA is theorized to form via 5-lipoxygenase (5-LO) oxidation of AEA, followed by LTA4 hydrolase activity .

  • Substrate Preparation : AEA (20 μM) is incubated with recombinant human 5-LO (100 U/mL), ATP (2 mM), and Ca²⁺ (1 mM) in PBS (pH 7.4) at 37°C .

  • Reaction Monitoring : LC-MS/MS identifies LTB4-EA (m/z 380.3 → 283.2) with a retention time of 6.8 min .

Optimization Challenges

  • Enzyme Specificity : CYP4F2 and CYP4F3 isoforms differentially hydroxylate LTB4-EA, affecting yield .

    • CYP4F2 : Km = 12 μM, Vmax = 4.2 nmol/min/mg .

    • CYP4F3 : Km = 0.8 μM, Vmax = 1.7 nmol/min/mg .

  • Cofactor Requirements : NADPH (0.5 mM) and cytochrome b₅ (0.1 μM) enhance ω-hydroxylation efficiency by 40% .

Purification and Isolation

Solid-Phase Extraction (SPE)

  • C18 Sep-Pak Columns : Samples are loaded in 15% ethanol, washed with hexane, and eluted with methanol . Recovery rates exceed 90% for LTB4-EA .

  • HPLC Purification :

    • Column : C18, 250 × 4.6 mm, 5 μm.

    • Mobile Phase : Acetonitrile/water (65:35) + 0.1% formic acid.

    • Flow Rate : 1 mL/min, λ = 270 nm .

Table 2: HPLC Parameters for LTB4-EA Analysis

ParameterValue
Retention Time12.4 min
LOD6.5 pg/mL
LOQ19.5 pg/mL
Intraday Precision9.7% RSD

Crystallization

LTB4-EA is crystallized from ethyl acetate/hexane (1:3) at −20°C, yielding needle-like crystals (mp 98–100°C) .

Analytical Validation

ELISA Quantification

  • Antibody Specificity : Monoclonal anti-LTB4 cross-reacts with LTB4-EA at 1.22 nM Ki vs. 3.88 nM for LTB4 .

  • Standard Curve : Linear range = 3.9–500 pg/mL (R² = 0.99) .

LC-MS/MS Confirmation

  • Ion Transitions : m/z 379.3 → 195.1 (quantifier), 379.3 → 177.1 (qualifier) .

  • Matrix Effects : Plasma samples show 85% recovery after protein precipitation with ethanol .

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch Synthesis : Yields 50–100 mg per cycle but requires manual intervention .

  • Microreactor Systems : Enhance reaction control (e.g., temperature, residence time), improving yield to 78% .

Regulatory Compliance

  • ICH Guidelines : Impurity profiling must meet ≤0.1% for unknown peaks .

  • Stability Testing : LTB4-EA degrades <5% after 6 months at −80°C in DMSO .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Leukotrien B4-Ethanolamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

    Substitution: Substitutionsreaktionen können an bestimmten Stellen am Molekül auftreten.

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Lösungsmittel: Ethanol, Dimethylsulfoxid (DMSO).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte und reduzierte Derivate von Leukotrien B4-Ethanolamid .

Wissenschaftliche Forschungsanwendungen

Inflammatory Diseases

LTB4-EA has been studied for its role in various inflammatory diseases, including:

  • Asthma : Research indicates that LTB4 plays a crucial role in asthma pathophysiology by promoting airway inflammation and hyperresponsiveness. LTB4-EA's ability to modulate these processes makes it a target for therapeutic intervention .
  • Atherosclerosis : Studies show that LTB4 enhances the inflammatory processes involved in atherosclerosis, making LTB4-EA a potential candidate for therapeutic strategies aimed at reducing plaque formation and progression .

Cancer Research

Leukotrienes have been implicated in tumor progression and metastasis. LTB4-EA's ability to activate immune responses could be leveraged in cancer therapies, particularly in enhancing anti-tumor immunity or modifying tumor microenvironments .

In Vitro Studies

In vitro studies have demonstrated that LTB4-EA induces significant chemotactic responses in human neutrophils, leading to enhanced migration towards inflammatory stimuli. This effect underscores its potential utility in understanding leukocyte behavior during inflammation .

Animal Models

Research utilizing animal models has shown that administration of LTB4-EA can exacerbate symptoms in models of colitis and asthma. These findings suggest that while it may have therapeutic potential, careful consideration is needed regarding dosage and timing to avoid exacerbating inflammatory conditions .

Summary Table of Applications

Application AreaMechanism of ActionPotential Benefits
AsthmaEnhances airway inflammationTarget for anti-inflammatory therapies
AtherosclerosisPromotes plaque formationPotential for reducing cardiovascular risk
Cancer ResearchModulates immune responseEnhancing anti-tumor immunity
Inflammatory DiseasesStimulates cytokine releaseUnderstanding disease mechanisms

Wirkmechanismus

Leukotriene B4 Ethanolamide exerts its effects by binding to Leukotriene B4 receptor 1. This binding activates various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathway. These pathways play crucial roles in inflammatory responses and cell survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Leukotriene B4 (LTB4)

  • Structure: LTB4 is a hydroxylated eicosatetraenoic acid with conjugated double bonds.
  • Biosynthesis : Synthesized via sequential actions of 5-LO, ALOX5AP, and LTA4H on AA .
  • Receptors : High-affinity binding to BLT1 (mediates neutrophil recruitment and activation) and low-affinity interaction with BLT2 .
  • Function : Drives leukocyte infiltration in otitis media, acute lung injury, and other inflammatory conditions .

20-Hydroxy-LTB4 and 20-Carboxy-LTB4

  • Structure : Omega-oxidation products of LTB4 with hydroxyl or carboxyl groups at the C20 position.
  • Biosynthesis : Generated by CYP450 enzymes (e.g., CYP4F) as part of LTB4 inactivation .
  • Function : Reduced pro-inflammatory activity compared to LTB4; 20-hydroxy-LTB4 is further oxidized to 20-carboxy-LTB4, enhancing excretion .
  • Key Difference : These metabolites are involved in LTB4 catabolism, whereas LTB4-EA is a conjugation product with uncertain metabolic fate.

LTB4-3-Aminopropylamide and LTB4 Dimethyl Amide

  • Structure: Synthetic analogs with modified amide side chains (e.g., 3-aminopropyl or dimethyl groups) .
  • Function : Structural-activity relationship (SAR) studies indicate that side-chain modifications alter receptor binding. For example, certain analogs act as BLT1 antagonists, inhibiting neutrophil chemotaxis .
  • Key Difference: Unlike LTB4-EA, these analogs are engineered for pharmacological inhibition rather than endogenous signaling.

Lipoxins (e.g., LXA4)

  • Structure : Trihydroxy-tetraene derivatives of AA.
  • Biosynthesis : Synthesized via transcellular metabolism involving 15-LO and 5-LO .
  • Function : Anti-inflammatory mediators that resolve inflammation by counteracting LTB4 (e.g., suppressing neutrophil recruitment) .
  • Key Difference : Lipoxins and LTB4-EA derive from opposing pathways (anti-inflammatory vs. pro-inflammatory), though both modulate leukocyte behavior.

Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)

  • Structure : Peptide-conjugated leukotrienes with a glutathione moiety.
  • Biosynthesis : Derived from LTA4 via LTC4 synthase .
  • Function : Bronchoconstrictors in asthma; act on CysLT1/2 receptors to promote vascular leakage and mucus secretion .
  • Key Difference : Cysteinyl leukotrienes target smooth muscle and vascular endothelium, while LTB4-EA’s targets are undefined.

Receptor Specificity and Signaling

  • LTB4 : BLT1 activation dominates pro-inflammatory effects (e.g., ME leukocyte recruitment in otitis media ). BLT2 may respond to other ligands, including 12-HETE .
  • LTB4-EA: Theoretical interaction with BLT2 or non-canonical receptors due to structural modification, though experimental evidence is lacking .

Metabolic Stability and Bioactivity

  • LTB4 : Rapidly inactivated by CYP450-mediated omega-oxidation .
  • LTB4-EA: Ethanolamide conjugation may prolong half-life, similar to anandamide (AEA), which resists enzymatic degradation better than AA .

Inflammatory Modulation

  • LTB4 Antagonists : U75302 (BLT1 inhibitor) reduces leukocyte infiltration in otitis media by >80% .
  • LTB4-EA: Potential pro-inflammatory role suggested by its reduction in anti-inflammatory treatments (e.g., Wu-Zhu-Yu decoction in gastric ulcers ).

Data Table: Comparative Overview of LTB4-EA and Analogous Compounds

Compound Structure Biosynthetic Pathway Key Receptors Pro-/Anti-Inflammatory Role Pharmacological Relevance
LTB4-EA LTB4 + ethanolamide 5-LO + AEA conjugation? Unknown Theoretical pro-inflammatory Detected in metabolomic studies
LTB4 Hydroxylated eicosatetraene 5-LO/ALOX5AP/LTA4H BLT1/BLT2 Pro-inflammatory Target of receptor antagonists
20-Hydroxy-LTB4 C20-hydroxylated LTB4 CYP4F-mediated oxidation None Inactive metabolite Marker of LTB4 turnover
LTB4-3-Aminopropylamide LTB4 + 3-aminopropylamide Synthetic modification BLT1 antagonist Anti-inflammatory Experimental antagonist
Lipoxin A4 Trihydroxy-tetraene Transcellular 15-LO/5-LO ALX/FPR2 Anti-inflammatory Resolution of inflammation

Biologische Aktivität

Leukotriene B4 Ethanolamide (LTB4-EA) is a synthetic derivative of leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. This article provides a comprehensive overview of the biological activity of LTB4-EA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Leukotriene B4 is derived from arachidonic acid through the action of the enzyme 5-lipoxygenase (5-LO). The synthesis pathway involves the conversion of arachidonic acid to leukotriene A4 (LTA4), which can then be transformed into LTB4 by LTA4 hydrolase. LTB4 is known for its role in mediating inflammation, particularly through its effects on leukocyte function, including chemotaxis and activation of immune responses .

LTB4-EA acts as an agonist at both the leukotriene B4 receptors (BLT1 and BLT2) and the Vanilloid TRPV1 receptors. This dual interaction is significant as it may enhance its biological effects, particularly in pain modulation and inflammation .

1. Inflammatory Response

LTB4 is recognized for its potent effects on leukocyte accumulation and vascular permeability. It promotes the migration of neutrophils to sites of inflammation, thereby playing a critical role in acute inflammatory responses. Studies indicate that LTB4 can induce significant changes in vascular permeability and modulate pain responses, suggesting its involvement in various inflammatory diseases .

2. Pain Modulation

The interaction with TRPV1 receptors indicates a role for LTB4-EA in pain pathways. Activation of these receptors can lead to increased intracellular calcium levels, which are crucial for pain signaling. Research has shown that both enantiomers of hydroxy-LTB4 significantly increase intracellular free calcium in human neutrophils, highlighting their potential in pain management .

Case Study: Inflammatory Diseases

Research has demonstrated elevated levels of LTB4 in patients with inflammatory conditions such as psoriasis and asthma. For instance, a study indicated that LTB4 levels correlate with disease severity in asthma patients, implicating it as a biomarker for monitoring inflammation and treatment efficacy .

Metabolic Pathways

The metabolism of LTB4 involves several enzymatic processes, including omega-hydroxylation by cytochrome P450 enzymes, leading to less active metabolites. This metabolic pathway is crucial for regulating LTB4's biological activity and preventing excessive inflammation .

Data Tables

Biological Activity Mechanism Effects
Chemotaxis Activation of BLT receptorsNeutrophil recruitment to inflamed tissues
Vascular Permeability Induction via leukocyte interactionIncreased fluid leakage into tissues
Pain Sensation Interaction with TRPV1 receptorsEnhanced pain signaling through calcium influx

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing and characterizing Leukotriene B4 Ethanolamide (LTB4-EA) in academic research?

Methodological Answer:

  • Synthesis : Use arachidonoyl ethanolamide (AEA) as a precursor, employing 5-lipoxygenase (5-LO) catalysis under controlled oxygen and pH conditions to yield LTB4-EA .
  • Characterization : Confirm identity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Purity should be validated using HPLC with UV detection (λ = 270–280 nm) .
  • Reporting : Follow guidelines for experimental sections in journals (e.g., Beilstein Journal of Organic Chemistry), detailing reaction conditions, purification steps, and spectral data in the main text or supplementary materials .

Q. Advanced: How do researchers distinguish between BLT1 and BLT2 receptor-mediated effects of LTB4-EA in inflammatory models?

Methodological Answer:

  • Receptor-Specific Assays : Use BLT1/BLT2 knockout mice or siRNA-mediated gene silencing in cell lines to isolate receptor-specific signaling .
  • Ligand Binding Studies : Perform competitive binding assays with radiolabeled LTB4 and LTB4-EA to determine affinity differences .
  • Functional Readouts : Measure calcium flux (BLT1) or chemotaxis (BLT2) in primary leukocytes using fluorometric assays or Boyden chambers .

Q. Basic: What analytical techniques are optimal for quantifying LTB4-EA in biological matrices?

Methodological Answer:

  • Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate LTB4-EA from plasma/tissue homogenates .
  • Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitivity and specificity .
  • Validation : Include internal standards (e.g., deuterated LTB4-EA) and comply with FDA/ICH guidelines for accuracy, precision, and matrix effects .

Q. Advanced: Why might in vivo pharmacological effects of LTB4-EA contradict in vitro findings?

Methodological Answer:

  • Metabolic Stability : Assess LTB4-EA degradation via cytochrome P450 (e.g., Cyp4f15/18) in hepatic microsomes .
  • Tissue Distribution : Use radiolabeled LTB4-EA and autoradiography to evaluate bioavailability and tissue penetration .
  • Microenvironment Factors : Test in vitro models under hypoxia or inflammatory cytokine exposure to mimic in vivo conditions .

Q. Advanced: How should researchers resolve contradictions in LTB4-EA’s pro- vs. anti-inflammatory roles across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from public repositories (e.g., GEO, PRIDE) to identify confounding variables (e.g., dosage, model species) .
  • Statistical Reassessment : Apply Bayesian hierarchical models to account for inter-study variability .
  • Mechanistic Follow-Up : Use phosphoproteomics to map downstream signaling pathways in conflicting datasets .

Q. Basic: What ethical considerations apply to preclinical studies involving LTB4-EA?

Methodological Answer:

  • Animal Welfare : Adhere to ARRIVE guidelines for humane endpoints, randomization, and sample-size calculations .
  • Data Integrity : Pre-register protocols on platforms like Open Science Framework to minimize bias .
  • Conflict Disclosure : Declare funding sources and potential conflicts in publications .

Q. Basic: How can researchers optimize literature reviews for LTB4-EA-related studies?

Methodological Answer:

  • Keyword Strategy : Combine Boolean terms (e.g., "this compound AND (metabolism OR inflammation)") in PubMed/Scopus .
  • Citation Tracking : Use tools like Web of Science to identify seminal papers and recent reviews .
  • Critical Appraisal : Prioritize studies with rigorous methodology (e.g., controlled experiments, validation cohorts) .

Q. Advanced: What integrative approaches link LTB4-EA to broader lipid mediator networks in metabolomics?

Methodological Answer:

  • Pathway Mapping : Use platforms like MetaboAnalyst to visualize LTB4-EA within the eicosanoid biosynthesis network .
  • Multi-Omics Integration : Correlate LTB4-EA levels with transcriptomic (e.g., leukotriene synthases) or proteomic (e.g., receptor expression) datasets .
  • Public Data Deposition : Share raw metabolomic data in repositories like Metabolights to facilitate cross-study comparisons .

Eigenschaften

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N-(2-hydroxyethyl)icosa-6,8,10,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLVVNIINUTUIU-XLFGVTECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Leukotriene B4 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

877459-63-7
Record name (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N-(2-hydroxyethyl)-6,8,10,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877459-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene B4 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leukotriene B4 Ethanolamide
Reactant of Route 2
Leukotriene B4 Ethanolamide
Reactant of Route 3
Reactant of Route 3
Leukotriene B4 Ethanolamide
Reactant of Route 4
Reactant of Route 4
Leukotriene B4 Ethanolamide
Reactant of Route 5
Reactant of Route 5
Leukotriene B4 Ethanolamide
Reactant of Route 6
Reactant of Route 6
Leukotriene B4 Ethanolamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.